molecular formula C9H12OS B14466100 4-(Ethylsulfanyl)-3-methylphenol CAS No. 67126-92-5

4-(Ethylsulfanyl)-3-methylphenol

Cat. No.: B14466100
CAS No.: 67126-92-5
M. Wt: 168.26 g/mol
InChI Key: KCRBIZNQUGOEBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Ethylsulfanyl)-3-methylphenol is an organic compound characterized by the presence of an ethylsulfanyl group attached to the fourth position and a methyl group attached to the third position of a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethylsulfanyl)-3-methylphenol typically involves the introduction of an ethylsulfanyl group to a phenol derivative. One common method is the nucleophilic substitution reaction where a suitable phenol derivative is reacted with an ethylsulfanyl halide under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, the use of catalysts to enhance reaction rates and selectivity may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Ethylsulfanyl)-3-methylphenol can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the ethylsulfanyl group, yielding a simpler phenol derivative.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-(Ethylsulfanyl)-3-methylphenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.

    Industry: Used in the production of specialty chemicals, including dyes, fragrances, and polymers.

Mechanism of Action

The mechanism of action of 4-(Ethylsulfanyl)-3-methylphenol involves its interaction with specific molecular targets. The ethylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The phenol group can form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylsulfanyl)-3-methylphenol: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.

    4-(Ethylsulfanyl)phenol: Lacks the methyl group at the third position.

    3-Methylphenol: Lacks the ethylsulfanyl group.

Uniqueness

4-(Ethylsulfanyl)-3-methylphenol is unique due to the presence of both an ethylsulfanyl group and a methyl group on the phenol ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

67126-92-5

Molecular Formula

C9H12OS

Molecular Weight

168.26 g/mol

IUPAC Name

4-ethylsulfanyl-3-methylphenol

InChI

InChI=1S/C9H12OS/c1-3-11-9-5-4-8(10)6-7(9)2/h4-6,10H,3H2,1-2H3

InChI Key

KCRBIZNQUGOEBA-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C=C(C=C1)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.